molecular formula C10H13BO4 B12296939 (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

(2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Cat. No.: B12296939
M. Wt: 208.02 g/mol
InChI Key: BBJDDIWYJZQUHT-UHFFFAOYSA-N
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Description

(2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid: is an organic compound with the molecular formula C10H13BO4 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid typically involves the reaction of 3-methoxy-3-oxopropylbenzene with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond . The reaction conditions generally include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with active site residues, thereby modulating enzyme activity .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(3-methoxy-3-oxopropyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5,13-14H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJDDIWYJZQUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CCC(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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